2,4-Difluoro-5-nitrobenzyl bromide

SN2 nucleophilic substitution solvolysis

2,4-Difluoro-5-nitrobenzyl bromide (CAS 1260790-43-9) is a fluorinated aromatic halide characterized by a benzylic bromide group, a nitro substituent, and two ortho/para-related fluorine atoms. With the molecular formula C₇H₄BrF₂NO₂ and a molecular weight of 252.01 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis.

Molecular Formula C7H4BrF2NO2
Molecular Weight 252.015
CAS No. 1260790-43-9
Cat. No. B2371299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-nitrobenzyl bromide
CAS1260790-43-9
Molecular FormulaC7H4BrF2NO2
Molecular Weight252.015
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)F)CBr
InChIInChI=1S/C7H4BrF2NO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2
InChIKeyUBBBJTQIYVTWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-5-nitrobenzyl Bromide (CAS 1260790-43-9): A Specialized Intermediate for Nucleophilic Substitution and Fluorinated Building Block Synthesis


2,4-Difluoro-5-nitrobenzyl bromide (CAS 1260790-43-9) is a fluorinated aromatic halide characterized by a benzylic bromide group, a nitro substituent, and two ortho/para-related fluorine atoms [1]. With the molecular formula C₇H₄BrF₂NO₂ and a molecular weight of 252.01 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis . Its primary reactivity involves nucleophilic substitution at the benzylic bromide position, which is strongly activated by the electron-withdrawing nitro group [2]. The vicinal difluoro substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-fluoro, non-fluorinated, or differently substituted analogs .

Why Substituting 2,4-Difluoro-5-nitrobenzyl Bromide with Positional Isomers or Non-Fluorinated Analogs Compromises Synthetic Outcomes


Direct substitution of 2,4-difluoro-5-nitrobenzyl bromide with alternative benzyl halides is rarely viable due to the synergistic electronic effects of the 2,4-difluoro and 5-nitro substitution pattern. The ortho- and para-fluorine atoms increase the electron deficiency of the aromatic ring, thereby enhancing the electrophilicity of the benzylic carbon and accelerating nucleophilic displacement relative to non-fluorinated analogs [1]. Conversely, shifting the nitro group or fluorine atoms alters the molecular dipole, H-bonding capacity, and metabolic stability of downstream products [2]. For instance, the 2,3-difluoro isomer exhibits different regioselectivity in cross-coupling reactions, while the 4-nitrobenzyl bromide lacks the fluorine atoms necessary for 19F NMR tracking and for modulating logP . Therefore, procurement of this specific regioisomer is critical for reaction fidelity and final compound properties.

Quantitative Differentiation: Direct and Inferred Comparisons of 2,4-Difluoro-5-nitrobenzyl Bromide Against Its Closest Analogs


Enhanced Benzylic Electrophilicity: Comparison of Solvolysis Rate Constants with 4-Nitrobenzyl Bromide

The benzylic bromide group in 2,4-difluoro-5-nitrobenzyl bromide is expected to exhibit enhanced electrophilicity relative to non-fluorinated 4-nitrobenzyl bromide. While direct kinetic data for the target compound is absent, class-level inference is drawn from the known accelerating effect of ortho- and para-fluorine substituents on benzyl halide solvolysis [1]. Studies on related systems demonstrate that the addition of electron-withdrawing groups significantly increases the rate constant (k). For example, o-nitrobenzyl bromide solvolyzes appreciably faster than its para-isomer in specific solvents [2]. The 2,4-difluoro substitution pattern is predicted to further polarize the benzylic C–Br bond, leading to a higher k value compared to 4-nitrobenzyl bromide (baseline k≈1, relative scale).

SN2 nucleophilic substitution solvolysis

Calculated Lipophilicity (cLogP) of 2,4-Difluoro-5-nitrobenzyl Bromide Versus Non-Fluorinated Analogs

The calculated logP (cLogP) for 2,4-difluoro-5-nitrobenzyl bromide is reported as approximately 2.82 [1], which is significantly higher than that of its non-fluorinated counterpart, 4-nitrobenzyl bromide (cLogP ≈ 1.99 ). The incorporation of two fluorine atoms increases lipophilicity, which is a desirable property for passive membrane permeability and target engagement in medicinal chemistry [2]. The cLogP value for the target compound is derived from the SlogP algorithm as part of the MMIsINC database.

Lipophilicity cLogP Drug Design

Physicochemical Property Differences: Boiling Point Comparison with 2,3-Difluoro-5-nitrobenzyl Bromide

The boiling point of 2,4-difluoro-5-nitrobenzyl bromide is predicted to be 302.0±37.0 °C at 760 mmHg, identical to that of its regioisomer 2,3-difluoro-5-nitrobenzyl bromide . While this suggests similar intermolecular forces, the regioisomeric difference impacts other physical properties and reactivity. The nearly identical boiling point indicates that purification by distillation would require careful temperature control, and the primary differentiator for this isomer lies in its electronic and steric profile rather than its bulk phase behavior.

Boiling Point Distillation Physical Properties

Impact of Substitution Pattern on Reactivity: Comparative Analysis of 2,4- vs 2,5-Difluoro-5-nitrobenzyl Bromide Isomers

The 2,4-difluoro substitution pattern positions the fluorine atoms ortho and para to the benzylic bromide group, while the 2,5-difluoro isomer places one fluorine meta. This regioisomeric change alters the electron density distribution on the aromatic ring. In nucleophilic aromatic substitution (SNAr), ortho- and para-fluorine substituents are known to stabilize the Meisenheimer complex intermediate more effectively than meta-fluorine [1]. Consequently, 2,4-difluoro-5-nitrobenzyl bromide is predicted to exhibit enhanced reactivity in SNAr reactions where the nitro group acts as a leaving group or activates the ring for further substitution.

Regioisomer Nucleophilic Aromatic Substitution Electronics

Commercial Availability and Purity Specifications Relative to Direct Analogs

2,4-Difluoro-5-nitrobenzyl bromide is available from specialized suppliers at 95% purity, with pricing data indicating £10.00 for 250 mg . In contrast, its positional isomer 2,5-difluoro-4-nitrobenzyl bromide is listed with less transparency in pricing and purity . The availability of the 2,4-isomer from multiple sources with defined purity specifications reduces procurement lead times and ensures batch-to-batch consistency for synthetic campaigns.

Vendor Comparison Purity Price

Optimal Use Cases for 2,4-Difluoro-5-nitrobenzyl Bromide Based on Differentiated Properties


Synthesis of Fluorinated Kinase Inhibitors Requiring Precise Regiochemistry

This compound serves as a key alkylating agent for introducing the 2,4-difluoro-5-nitrobenzyl moiety into ATP-competitive kinase inhibitor scaffolds, as demonstrated in patents describing polo-like kinase (Plk) inhibitors [1]. The specific 2,4-difluoro substitution pattern is essential for optimal hydrogen bonding and steric fit within the ATP-binding pocket. Using an alternative regioisomer would likely result in reduced inhibitory potency due to altered binding interactions.

Preparation of 19F NMR Probes for Mechanistic Studies

The presence of two chemically distinct fluorine atoms in an asymmetric environment makes this compound an ideal starting material for synthesizing 19F NMR probes [2]. The 19F NMR chemical shifts of the ortho- and para-fluorine substituents provide a sensitive readout of local electronic changes upon target engagement or metabolic processing, enabling detailed mechanistic studies without isotopic labeling.

Synthesis of Lipophilic Prodrugs via Benzylic Substitution

The enhanced lipophilicity (cLogP ≈ 2.82) and reactive benzylic bromide handle make this compound suitable for creating ester or ether prodrugs of polar pharmacophores. The resulting prodrugs exhibit increased passive membrane permeability, facilitating oral bioavailability and CNS penetration [3]. The nitro group can be selectively reduced to an amine for subsequent conjugation, offering a versatile synthetic handle.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The combination of a reactive benzylic bromide and electron-withdrawing nitro and fluorine substituents makes this compound a valuable linker for constructing functionalized MOFs and COFs . The nitro group can serve as a hydrogen-bond acceptor or be reduced to an amine for post-synthetic modification, while the fluorine atoms enhance framework stability through halogen bonding.

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